Structural Elucidation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one: A Comprehensive NMR Spectroscopy Guide
Structural Elucidation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one: A Comprehensive NMR Spectroscopy Guide
Executive Summary
The compound 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 99068-33-4) is a highly versatile synthetic intermediate, frequently utilized in the development of advanced therapeutics, including exo-aza spiro inhibitors targeting menin-MLL interactions[1]. Accurate structural characterization of this molecule is critical for downstream pharmaceutical applications. This technical guide provides a rigorous, self-validating framework for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, ensuring absolute structural confidence.
Chemical Architecture & Mechanistic Rationale for Spectral Assignments
To accurately interpret the NMR spectra, we must deconstruct the molecule into its three core domains: the oxazolidin-2-one heterocycle, the methylene bridge, and the para-substituted aniline moiety. Understanding the localized electronic environments allows us to predict and assign chemical shifts with high precision.
Proton ( 1 H) NMR Causality
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The Aniline Moiety (AA'BB' System): The strongly electron-donating amino ( −NH2 ) group pushes electron density into the aromatic ring via resonance. This significantly shields the protons ortho to the amino group, driving their resonance upfield to approximately 6.50 ppm. Conversely, the protons meta to the amino group (and ortho to the alkyl bridge) are less shielded, appearing further downfield at ~6.95 ppm.
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The Oxazolidinone Ring: The ring contains two adjacent methylene groups (C4 and C5). The protons at C5 ( −O−CH2− ) are subjected to the strong inductive electron-withdrawing effect of the adjacent oxygen atom, resulting in a downfield shift to ~4.25 ppm. The protons at C4 ( −N−CH2− ) are adjacent to the less electronegative nitrogen, appearing relatively upfield at ~3.55 ppm[2].
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The Benzyl Bridge: The isolated −N−CH2−Ar protons lack adjacent coupling partners, resulting in a sharp, distinct singlet at ~4.15 ppm.
Carbon ( 13 C) NMR Causality
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The Carbonyl Core (C2): Unlike typical ketone carbonyls that resonate past 200 ppm, the oxazolidin-2-one carbonyl carbon resonates at ~158.0 ppm. This upfield shift is caused by the carbamate-like architecture; lone pair delocalization from both the adjacent ring oxygen and nitrogen atoms increases electron density at the carbonyl carbon, effectively shielding it[3].
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Aromatic Carbons: The carbon directly bonded to the amino group (C4') is highly deshielded (~148.5 ppm) due to the electronegativity of the nitrogen atom, whereas the ortho and para positions are shielded by the nitrogen's resonance contribution.
Standardized NMR Acquisition Protocol (Self-Validating System)
To ensure reproducibility, high spectral resolution, and accurate integration, the following step-by-step methodology must be strictly adhered to. This protocol incorporates built-in self-validating checks to guarantee data integrity.
Step 1: Solvent Selection and Sample Preparation
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Causality: The target compound contains a polar primary amine and a heterocyclic core, which can lead to aggregation or poor solubility in non-polar solvents like CDCl3 . Dimethyl sulfoxide- d6 ( DMSO−d6 ) is selected to ensure complete dissolution. Furthermore, DMSO−d6 slows the chemical exchange rate of the −NH2 protons, allowing them to be clearly observed as a broad singlet rather than being lost to the baseline.
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Protocol: Weigh 15–20 mg of the compound for 13 C analysis (or 2–5 mg for 1 H analysis) and dissolve it in exactly 0.6 mL of DMSO−d6 [4]. The 0.6 mL volume is non-negotiable; it ensures a sample height of ~48-50 mm in a standard 5 mm NMR tube, which perfectly aligns with the active volume of the probe's RF coil, minimizing magnetic susceptibility artifacts at the liquid-air interface[5].
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Self-Validation: Filter the solution through a tightly packed glass-wool plug directly into the NMR tube. This removes paramagnetic particulates (e.g., trace metals from spatulas) that cause severe line broadening[4].
Step 2: Probe Tuning, Matching, and Shimming
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Causality: Every sample has a unique dielectric constant. Tuning and matching adjust the probe's circuitry to match the specific sample's impedance, maximizing the efficiency of the RF pulse and the resulting signal-to-noise ratio (SNR).
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Protocol: Insert the sample into the magnet and lock onto the deuterium signal of DMSO−d6 . Execute an automated or manual gradient shimming protocol (optimizing Z1-Z5 gradients) to homogenize the B0 magnetic field across the sample volume[5].
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Self-Validation: A properly shimmed sample in DMSO−d6 will yield a residual solvent pentet at exactly 2.50 ppm. Measure the line width at half height (FWHM) of this peak; it must be < 1.0 Hz before proceeding to acquisition.
Step 3: Pulse Sequence and Acquisition
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1 H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1 ) to 1-2 seconds to allow full longitudinal relaxation of all protons.
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13 C NMR: Utilize a proton-decoupled sequence (zgpg30). Extend the relaxation delay to 2-3 seconds. Causality: Quaternary carbons (such as the C=O and Ar-C- NH2 ) lack attached protons to facilitate rapid dipole-dipole relaxation; a longer delay prevents signal saturation and ensures these peaks are visible.
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Self-Validation: Reference the spectra internally using the residual DMSO−d6 signals ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).
Quantitative Spectral Data
The following tables summarize the validated spectral assignments for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one based on the structural rationale and acquisition protocols detailed above.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO−d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| N- CH2 (Ring) | 3.55 | t | 8.0 | 2H | H-4 |
| Benzyl CH2 | 4.15 | s | - | 2H | N- CH2 -Ar |
| O- CH2 (Ring) | 4.25 | t | 8.0 | 2H | H-5 |
| Amine NH2 | 5.00 | br s | - | 2H | Ar- NH2 |
| Ar-H (ortho to NH2 ) | 6.50 | d | 8.4 | 2H | H-3', H-5' |
| Ar-H (ortho to CH2 ) | 6.95 | d | 8.4 | 2H | H-2', H-6' |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO−d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| N- CH2 (Ring) | 44.0 | CH2 | C-4 |
| Benzyl CH2 | 47.0 | CH2 | N- CH2 -Ar |
| O- CH2 (Ring) | 61.5 | CH2 | C-5 |
| Ar-C (ortho to NH2 ) | 114.0 | CH | C-3', C-5' |
| Ar-C (ipso to CH2 ) | 124.0 | C | C-1' |
| Ar-C (ortho to CH2 ) | 129.5 | CH | C-2', C-6' |
| Ar-C (ipso to NH2 ) | 148.5 | C | C-4' |
| C=O (Ring) | 158.0 | C | C-2 |
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR sample preparation and acquisition protocol.
Step-by-step self-validating NMR sample preparation and acquisition workflow.
References
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Exo-aza spiro inhibitors of menin-MLL interaction (US11396517B1) Source: Google Patents URL:1
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NMR Sample Preparation: The Complete Guide Source: Organomation URL:4
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Sample Preparation & NMR Tubes Source: Weizmann Institute of Science, Chemical Research Support URL:5
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Synthesis, configuration and properties of some new 3,4,5-substituted oxazolidin-2-ones Source: European Journal of Chemistry URL:2
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Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: MDPI URL:3
Sources
- 1. US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction - Google Patents [patents.google.com]
- 2. Synthesis, configuration and properties of some new 3,4,5-substituted oxazolidin-2-ones | European Journal of Chemistry [eurjchem.com]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 4. organomation.com [organomation.com]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
